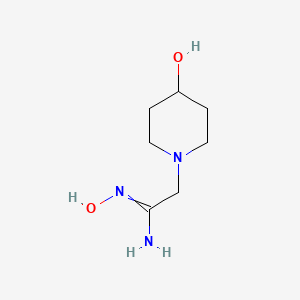
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7Cl2N It is characterized by a cyclopropane ring attached to a phenyl group substituted with two chlorine atoms at the 2 and 3 positions, and a nitrile group
准备方法
The synthesis of 1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired cyclopropane ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50 to 100°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: Although not widely used as a drug itself, it serves as a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological properties that are beneficial in treating certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, its derivatives may inhibit certain enzymes involved in disease progression.
相似化合物的比较
1-(2,3-Dichlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile: This compound has chlorine atoms at the 2 and 4 positions of the phenyl ring. The difference in substitution pattern can lead to variations in reactivity and biological activity.
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: With chlorine atoms at the 3 and 4 positions, this compound may exhibit different chemical properties and applications compared to the 2,3-substituted analogue.
属性
分子式 |
C10H7Cl2N |
|---|---|
分子量 |
212.07 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 |
InChI 键 |
BWTXISVJQBWSFF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)


![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)


carbohydrazide](/img/structure/B11723623.png)



![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)
